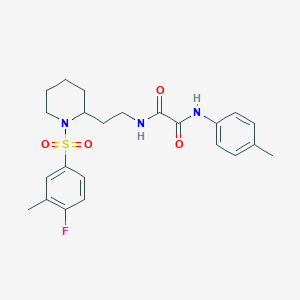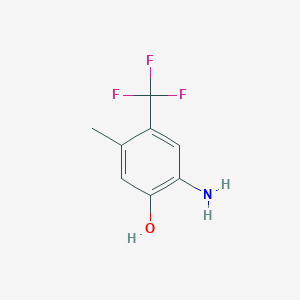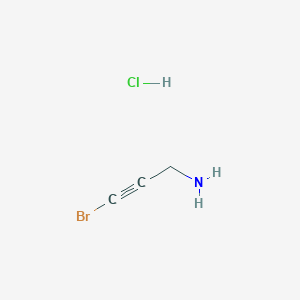
(E)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H27N7O4 and its molecular weight is 477.525. The purity is usually 95%.
BenchChem offers high-quality (E)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research in the field often begins with the synthesis and characterization of novel compounds. Studies such as the synthesis of pyrrolidine-2,4-diones (tetramic acids) and derivatives reveal the methodologies for creating complex organic molecules, showcasing the importance of precise synthetic routes for obtaining desired compounds with specific properties (Mulholland, Foster, & Haydock, 1972). Similarly, the creation of polyfunctional fused heterocyclic compounds through reactions involving indene‐1,3‐diones highlights the diversity of synthetic strategies used to construct complex heterocyclic frameworks (Hassaneen et al., 2003).
Potential Applications
The potential applications of these compounds span across various scientific disciplines. For example, conjugated polymers containing heterocyclic units such as pyrrolo[3,4-c]pyrrole (DPP) have been studied for their photoluminescent properties and suitability for electronic applications (Beyerlein & Tieke, 2000). This underscores the relevance of complex organic molecules in the development of new materials with specific optical and electronic functionalities.
Biological Activity and Drug Discovery
The exploration of biological activities and therapeutic potentials of novel compounds is another significant area of research. Studies on derivatives of pyridines and purines, for example, focus on their anti-inflammatory, antimicrobial, and hypoglycemic activities, indicating the potential for drug discovery and pharmaceutical applications (Kim et al., 2004).
Eigenschaften
CAS-Nummer |
899724-70-0 |
|---|---|
Produktname |
(E)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione |
Molekularformel |
C24H27N7O4 |
Molekulargewicht |
477.525 |
IUPAC-Name |
7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C24H27N7O4/c1-4-16-6-5-7-19(12-16)35-15-18(32)14-31-20-21(29(2)24(34)30(3)22(20)33)27-23(31)28-26-13-17-8-10-25-11-9-17/h5-13,18,32H,4,14-15H2,1-3H3,(H,27,28)/b26-13+ |
InChI-Schlüssel |
LPXSZUKPVWQHQV-LGJNPRDNSA-N |
SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NN=CC4=CC=NC=C4)N(C(=O)N(C3=O)C)C)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2860708.png)

![2-chloro-N-[3-(2-pyrazinyloxy)phenyl]acetamide](/img/structure/B2860714.png)

![Tert-butyl N-[3,3-dimethyl-1-(methylsulfonimidoyl)butan-2-yl]carbamate](/img/structure/B2860716.png)
![3-methyl-2-[(2-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2860717.png)




![N-([1,1'-biphenyl]-2-yl)-2-(cyclopropylmethoxy)isonicotinamide](/img/structure/B2860725.png)
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2860726.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2860727.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2860729.png)